molecular formula C23H23FN2O2 B5298582 4-(3-(3-F-PH)-7-MEO-3,3A,4,5-TETRAHYDRO-2H-BENZO(G)INDAZOL-2-YL)-3-PENTEN-2-ONE

4-(3-(3-F-PH)-7-MEO-3,3A,4,5-TETRAHYDRO-2H-BENZO(G)INDAZOL-2-YL)-3-PENTEN-2-ONE

Cat. No.: B5298582
M. Wt: 378.4 g/mol
InChI Key: LCKCLJIDKCZHPN-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-(3-Fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo(g)indazol-2-yl)-3-penten-2-one is a complex organic compound with a unique structure that includes a fluorophenyl group, a methoxy group, and a benzoindazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(3-Fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo(g)indazol-2-yl)-3-penten-2-one typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:

    Formation of the benzoindazole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: This can be achieved through a substitution reaction using a fluorinated benzene derivative.

    Formation of the pentenone side chain: This step involves the addition of a pentenone moiety through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-(3-Fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo(g)indazol-2-yl)-3-penten-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The fluorophenyl and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving fluorinated compounds.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3-(3-Fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo(g)indazol-2-yl)-3-penten-2-one involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, while the methoxy group could influence its solubility and bioavailability. The benzoindazole core is likely responsible for the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(3-Fluorophenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo(g)indazol-2-yl)-2-butenoate
  • 3-(3-Fluorophenyl)-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo(g)indazol-8-yl methyl ether

Uniqueness

4-(3-(3-Fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo(g)indazol-2-yl)-3-penten-2-one is unique due to its specific combination of functional groups and its potential for diverse applications. The presence of both the fluorophenyl and methoxy groups, along with the benzoindazole core, distinguishes it from other similar compounds and may confer unique properties such as enhanced stability, reactivity, and biological activity.

Properties

IUPAC Name

(E)-4-[3-(3-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl]pent-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O2/c1-14(11-15(2)27)26-23(17-5-4-6-18(24)12-17)21-9-7-16-13-19(28-3)8-10-20(16)22(21)25-26/h4-6,8,10-13,21,23H,7,9H2,1-3H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKCLJIDKCZHPN-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)N1C(C2CCC3=C(C2=N1)C=CC(=C3)OC)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C)/N1C(C2CCC3=C(C2=N1)C=CC(=C3)OC)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.